molecular formula C8H6F4O2 B1596930 1,2-Bis(difluoromethoxy)benzene CAS No. 27691-14-1

1,2-Bis(difluoromethoxy)benzene

Cat. No. B1596930
CAS RN: 27691-14-1
M. Wt: 210.13 g/mol
InChI Key: ITQCXTOQWOFOGH-UHFFFAOYSA-N
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Description

1,2-Bis(difluoromethoxy)benzene is a chemical compound with the molecular formula C8H6F4O2 . It belongs to the class of benzene derivatives. The average mass of this compound is 210.126 Da and the monoisotopic mass is 210.030396 Da .


Molecular Structure Analysis

The systematic name for 1,2-Bis(difluoromethoxy)benzene is c1ccc(c(c1)OC(F)F)OC(F)F . The structure of this compound includes two difluoromethoxy groups attached to a benzene ring .


Physical And Chemical Properties Analysis

1,2-Bis(difluoromethoxy)benzene has a density of 1.3±0.1 g/cm3, a boiling point of 175.1±35.0 °C at 760 mmHg, and a vapor pressure of 1.6±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 39.5±3.0 kJ/mol and a flash point of 65.9±21.8 °C . The compound has a molar refractivity of 40.2±0.3 cm3 and a polar surface area of 18 Å2 .

Scientific Research Applications

Health Impacts of Benzene Exposure

  • DNA Methylation Patterns : Exposure to benzene has been linked to changes in DNA methylation patterns in subjects, including global hypomethylation and gene-specific hypermethylation/hypomethylation. These epigenetic changes are associated with increased risk of acute myelogenous leukemia (AML) and other cancers (Bollati et al., 2007).

  • Hematotoxicity and Chromosomal Aberrations : Workers exposed to benzene have shown hematotoxicity and chromosomal structural aberrations in sperm, suggesting benzene's genotoxic effects and potential impact on fertility (Marchetti et al., 2011).

Environmental and Occupational Exposure

  • Mitochondrial DNA Copy Number : Low-dose benzene exposure in occupational settings has been associated with increased mitochondrial DNA copy number, indicating oxidative damage and potential biological dysfunction (Carugno et al., 2011).

  • Proteomic Biomarkers : Research into the serum proteome of benzene-exposed workers identified decreased levels of CXC-chemokines, which could serve as biomarkers for benzene exposure and contribute to understanding the immunosuppressive effects of benzene (Vermeulen et al., 2005).

properties

IUPAC Name

1,2-bis(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c9-7(10)13-5-3-1-2-4-6(5)14-8(11)12/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQCXTOQWOFOGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377762
Record name 1,2-bis(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(difluoromethoxy)benzene

CAS RN

27691-14-1
Record name 1,2-bis(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27691-14-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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